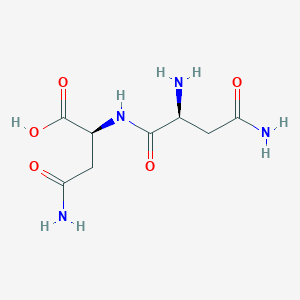

L-Asparaginyl-L-asparagine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

58471-52-6 |

|---|---|

Molekularformel |

C8H14N4O5 |

Molekulargewicht |

246.22 g/mol |

IUPAC-Name |

(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C8H14N4O5/c9-3(1-5(10)13)7(15)12-4(8(16)17)2-6(11)14/h3-4H,1-2,9H2,(H2,10,13)(H2,11,14)(H,12,15)(H,16,17)/t3-,4-/m0/s1 |

InChI-Schlüssel |

RJUHZPRQRQLCFL-IMJSIDKUSA-N |

Isomerische SMILES |

C([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N)C(=O)N |

Kanonische SMILES |

C(C(C(=O)NC(CC(=O)N)C(=O)O)N)C(=O)N |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Foundational Concepts of Dipeptide Structures and Their Roles in Biological Systems

The identity of the constituent amino acids and their sequence is paramount to a dipeptide's function. wyzant.com The side chains of the amino acids determine the dipeptide's chemical properties, such as hydrophobicity, hydrophilicity, and charge, which in turn dictate its solubility and how it interacts with other molecules within a biological system. wyzant.com For instance, L-Asparaginyl-L-asparagine is classified as a polar dipeptide due to the presence of the side chain carboxamide groups from the two asparagine residues. smolecule.com

Dipeptides play a variety of roles in biological systems. They can act as signaling molecules, neurotransmitters, or as precursors for the synthesis of larger proteins. wyzant.com The specific three-dimensional structure of a dipeptide, dictated by the interactions between its amino acids, is crucial for its biological activity, as it governs its ability to bind to enzymes, receptors, and other proteins. wyzant.com Furthermore, dipeptides are key products of protein digestion and serve as a source of amino acids, with their cellular uptake mediated by specific transporter proteins. bachem.com The potential combinations of the 20 proteinogenic amino acids allow for the formation of 400 different dipeptides, each with potentially unique properties and biological significance. bachem.comlibretexts.org

Historical Context of L Asparagine and Asparaginyl Dipeptide Research

The story of L-Asparaginyl-L-asparagine is intrinsically linked to the discovery of its constituent amino acid, L-asparagine. In 1806, French chemists Louis Nicolas Vauquelin and Pierre Jean Robiquet first isolated asparagine in a crystalline form from asparagus juice, marking the first time an amino acid had ever been isolated. wikipedia.orgajinomoto.co.jp This discovery predated the formal recognition of the concept of amino acids as the building blocks of proteins. The determination of asparagine's precise structure was a lengthy scientific endeavor, spanning several decades. wikipedia.org In 1886, Italian chemist Arnaldo Piutti made a significant breakthrough by discovering the enantiomer, or mirror image, of the natural form of asparagine, and subsequently published its correct structure in 1888. wikipedia.orgfupress.net

Research into asparaginyl dipeptides, including this compound, is a more contemporary field of study. The advancement of techniques for peptide synthesis and analysis has enabled researchers to investigate the specific properties and behaviors of these small peptides. numberanalytics.com Early research into asparaginyl-containing peptides was often related to understanding protein structure and the chemical reactions that can alter it. One of the key chemical reactions studied in this context is deamidation, the process by which the side chain amide group of an asparagine residue is converted to a carboxyl group, resulting in the formation of an aspartate residue. smolecule.com This non-enzymatic modification can impact a protein's structure and function and has been a subject of considerable research.

More recent research has expanded to explore the specific roles of asparaginyl dipeptides in various biochemical contexts. For example, studies have investigated the synthesis of analogues of the artificial sweetener aspartame (B1666099), where the L-aspartyl residue is replaced by an L-asparaginyl residue. nih.govoup.com These studies have provided valuable insights into the structure-function relationships of small peptides.

Current Academic Research Directions and Challenges Pertaining to L Asparaginyl L Asparagine

Chemical Synthesis Approaches for this compound

The chemical synthesis of dipeptides such as this compound is a well-established field that relies on the controlled formation of an amide bond between two amino acid precursors. This process necessitates the use of protecting groups and activating reagents to ensure high yields and prevent unwanted side reactions.

Application of Peptide Coupling Reagents (e.g., Dicyclohexylcarbodiimide, 1-Hydroxybenzotriazole)

The cornerstone of modern peptide synthesis is the use of coupling reagents to facilitate the formation of the peptide bond. bachem.com These reagents activate the carboxyl group of one amino acid, making it susceptible to nucleophilic attack by the amino group of another. bachem.com

Dicyclohexylcarbodiimide (DCC) is a powerful and widely used carbodiimide (B86325) coupling agent that has been employed in peptide synthesis since 1955. creative-peptides.comslideshare.net It functions by reacting with the carboxyl group of an N-protected asparagine molecule to form a highly reactive O-acylisourea intermediate. wikipedia.orgaklectures.com This intermediate is then readily attacked by the amino group of a second, C-terminally protected asparagine molecule to form the dipeptide. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in many common solvents and can complicate product purification. creative-peptides.com Another concern is the potential for racemization of the activated amino acid. peptide.com

To address the issue of racemization and improve reaction efficiency, 1-Hydroxybenzotriazole (HOBt) is frequently used as an additive alongside DCC. peptide.comamericanpeptidesociety.orgwikipedia.org HOBt is a white, crystalline powder that works by reacting with the O-acylisourea intermediate to form an active ester, the HOBt ester. peptide.comwikipedia.org This new intermediate is more stable and less prone to racemization than the O-acylisourea, yet it is still highly reactive towards the amine nucleophile. peptide.comnih.gov The use of HOBt not only suppresses racemization but also minimizes a key side reaction associated with asparagine: the dehydration of the side-chain amide to a nitrile. peptide.com

The general mechanism involves two main steps:

Activation : The carboxyl group of the N-protected L-asparagine reacts with the coupling reagent (e.g., DCC) to form a reactive intermediate. When HOBt is present, it rapidly converts this intermediate into a more stable active ester. bachem.com

Coupling : The amino group of the second L-asparagine molecule attacks the activated carboxyl group, forming the peptide bond and releasing the activating group (or HOBt). bachem.com

Beyond DCC/HOBt, a variety of other coupling reagents have been developed, each with specific advantages. These are often categorized as phosphonium (B103445) or aminium/uronium salts and include reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for high coupling efficiency and low racemization rates. bachem.compeptide.com

Click to view a table of common peptide coupling reagents.

| Reagent Name | Abbreviation | Type | Key Features |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Highly effective and inexpensive; forms insoluble DCU byproduct. creative-peptides.comwikipedia.org |

| 1-Hydroxybenzotriazole | HOBt | Additive | Used with coupling reagents to suppress racemization and improve efficiency. wikipedia.orgnih.gov |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium | High coupling efficiency, especially for hindered amino acids; byproducts are less hazardous than those of its predecessor, BOP. peptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium | Very efficient with low racemization, especially when HOBt is added; reactions are rapid. peptide.comnih.gov |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium | Similar to HBTU but reacts faster with even less racemization. peptide.com |

Strategies for Specific Peptide Bond Formation in Dipeptide Synthesis

To synthesize a defined dipeptide like this compound without forming a mixture of unwanted products, a protection strategy is essential. masterorganicchemistry.com This involves the temporary modification of reactive functional groups that are not intended to participate in the peptide bond formation.

The primary strategies include:

N-Terminal Protection : The α-amino group of the first asparagine residue (the C-terminal residue in the final dipeptide) must be protected to prevent it from reacting with other activated carboxyl groups, which would lead to polymerization. masterorganicchemistry.comwikipedia.org Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The Boc group is acid-labile (removed with acids like trifluoroacetic acid), while the Fmoc group is base-labile (removed with a weak base like piperidine). wikipedia.org

C-Terminal Protection : The carboxyl group of the second asparagine residue (the N-terminal residue) is typically protected, often as a simple ester (e.g., methyl or benzyl (B1604629) ester), to prevent it from being activated by the coupling reagent. masterorganicchemistry.com

Side-Chain Protection : The side-chain amide of asparagine can undergo undesirable side reactions, most notably dehydration to a nitrile, when activated by carbodiimides. peptide.com To prevent this, a protecting group such as the trityl (Trt) group can be applied to the side-chain amide nitrogen.

The synthesis proceeds by coupling the N-protected asparagine to the C-protected asparagine. After the dipeptide is formed, the protecting groups are removed in a final deprotection step to yield the desired this compound. The choice between solution-phase synthesis and solid-phase peptide synthesis (SPPS) also dictates the workflow. openaccessjournals.com In SPPS, the C-terminal amino acid is anchored to a solid resin, which simplifies purification as excess reagents and byproducts are simply washed away. openaccessjournals.comresearchgate.net

Synthesis of Aspartame (B1666099) Analogues with Modified Amide/Ester Bonds

The synthesis of analogues of the artificial sweetener Aspartame (L-Aspartyl-L-phenylalanine methyl ester) provides critical insight into the structural requirements for biological activity and the chemical strategies for modifying peptide bonds. Research into these analogues has explored the replacement of the central peptide (amide) bond with an ester bond, or the substitution of one amino acid for another, such as replacing aspartic acid with asparagine. oup.comnih.gov

In one study, an aspartame analogue, L-asparaginyl-L-3-phenyllactic acid methyl ester, was synthesized. oup.comnih.gov This molecule differs from aspartame in two key ways: the N-terminal aspartic acid is replaced by asparagine, and the peptide bond is replaced by an ester bond. Despite the fact that the amide hydrogen of asparagine could still form a hydrogen bond with the ester oxygen, a feature thought to be important for sweetness, the resulting compound was not sweet. oup.com This finding underscores that the specific electronic and conformational properties of the peptide bond are crucial for the molecule's interaction with taste receptors. nih.govnih.gov The synthesis of this analogue involves coupling N-protected asparagine with L-3-phenyllactic acid methyl ester, demonstrating the versatility of peptide coupling chemistry to form not just amide bonds but also ester linkages between amino acid-like building blocks.

Enzymatic Synthesis Pathways of this compound

Enzymatic methods for peptide synthesis are gaining attention due to their high specificity and mild reaction conditions, which avoid the need for complex protection/deprotection schemes and reduce side reactions. researchgate.net

Role of Asparaginase (B612624) in Facilitating Dipeptide Formation from Precursor Substrates

The enzyme L-asparaginase primarily functions as a hydrolase, catalyzing the breakdown of L-asparagine into L-aspartic acid and ammonia (B1221849). spandidos-publications.compatsnap.com This catalytic activity is the opposite of peptide synthesis. Its primary application, particularly in medicine, is to deplete circulating levels of L-asparagine to selectively inhibit the growth of certain cancer cells that cannot synthesize their own asparagine. patsnap.com

The mechanism of asparaginase involves the hydrolysis of the side-chain amide of asparagine. acs.org While some enzymes can be made to run in reverse under specific non-aqueous conditions, the primary and well-documented role of asparaginase is catalysis of the hydrolytic reaction, not the formation of peptide bonds. wikipedia.orgnih.gov Therefore, it is not considered a tool for facilitating dipeptide formation from precursor substrates. The synthesis of L-asparagine itself in biological systems is carried out by a different enzyme, asparagine synthetase, which uses ATP to activate aspartate for amidation. wikipedia.orgfrontiersin.org

Peptide Asparaginyl Ligase (PAL) Catalysis in Asx-Xaa Bond Formation

In contrast to asparaginase, Peptide Asparaginyl Ligases (PALs) are enzymes that have evolved specifically to catalyze the formation of peptide bonds at Asparagine (Asn) or Aspartic acid (Asp) residues, collectively known as Asx. pnas.orgnih.govpnas.org These enzymes represent a powerful tool for the specific synthesis of asparaginyl-containing peptides.

The most well-characterized PAL is butelase-1 , isolated from the plant Clitoria ternatea. mdpi.comnih.gov It is renowned for being the fastest known peptide ligase. ntu.edu.sg The catalytic mechanism of butelase-1 and other PALs proceeds in two steps:

Acyl-Enzyme Intermediate Formation : The ligase recognizes a specific C-terminal sequence motif in a peptide substrate. For butelase-1, this motif is Asx-His-Val. nih.govnih.gov The catalytic cysteine residue in the enzyme's active site attacks the peptide bond between the Asx and His residues, forming a covalent thioester intermediate and releasing the C-terminal dipeptide (His-Val). mdpi.commdpi.com

Transpeptidation : The activated thioester intermediate then reacts with an incoming amine nucleophile—the N-terminal amino group of another peptide or molecule. This results in the formation of a new peptide bond, linking the asparagine residue to the new peptide. mdpi.commdpi.com

This specificity allows for precise, "traceless" ligation, leaving only the asparagine residue at the ligation junction. ntu.edu.sg Researchers have identified and engineered various PALs, such as VyPAL2, which have different substrate specificities, allowing for orthogonal ligation strategies where multiple, distinct modifications can be made to a protein. researchgate.netmdpi.com The ability of these enzymes to efficiently catalyze Asx-Xaa bond formation under mild, aqueous conditions makes them highly valuable for biotechnological applications, including the synthesis of specific dipeptides like this compound, provided the appropriate precursor substrates are used. researchgate.netpnas.org

Click to view a comparison of Asparagine-related enzymes.

| Enzyme | Primary Function | Reaction Catalyzed | Relevance to Dipeptide Synthesis |

|---|---|---|---|

| L-Asparaginase | Hydrolysis (Catabolism) | L-Asparagine + H₂O → L-Aspartic acid + NH₃ | Does not synthesize peptides; it breaks them (or their amino acid precursors) down. spandidos-publications.compatsnap.com |

| Asparagine Synthetase | Biosynthesis | L-Aspartate + Glutamine + ATP → L-Asparagine + Glutamate + AMP + PPi | Synthesizes the asparagine monomer, not dipeptides. wikipedia.orgfrontiersin.org |

| Peptide Asparaginyl Ligase (PAL) | Ligation (Synthesis) | Peptide₁-Asn-thioester + Peptide₂-NH₂ → Peptide₁-Asn-Peptide₂ | Directly catalyzes the formation of peptide bonds at asparagine residues. pnas.orgpnas.org |

Optimization of Biocatalytic Conditions for this compound Production

The efficient biocatalytic production of this compound and similar dipeptides hinges on the meticulous optimization of reaction conditions. Key parameters include the choice of enzyme, substrate concentrations, pH, temperature, and the solvent system. Different enzymes, such as proteases or ligases, can be used to form the peptide bond. nih.govasm.org

Proteases like ficin (B600402) or thermolysin can be used in a kinetically controlled synthesis where an amino acid ester serves as the acyl donor and a free amino acid acts as the nucleophile. nih.govrsc.org For instance, studies on ficin-catalyzed dipeptide synthesis have shown that optimal conditions can include an alkaline pH of around 9.2 and a temperature of 40°C. nih.gov In such systems, the ratio of the nucleophile (the amino acid being acylated) to the carboxyl component (the acyl donor) is a critical factor, with high ratios generally favoring high peptide yields. nih.gov The presence of organic solvents, such as 98% methanol (B129727) in the case of synthesis using aminopeptidase (B13392206) from Streptomyces septatus TH-2, can also significantly influence the reaction equilibrium to favor synthesis over hydrolysis. asm.org

The substrate specificity of the chosen enzyme is paramount. Aminopeptidase from Streptomyces septatus TH-2, for example, has demonstrated broad specificity, allowing it to produce a variety of dipeptides. asm.org It shows efficient synthesis when using acyl donors and acceptors with bulky side chains. asm.org Conversely, other enzymes may have narrower specificity, which would necessitate careful selection based on the desired dipeptide. researchgate.net

The following table summarizes optimized conditions from studies on related dipeptide syntheses, providing a framework for developing a process for this compound.

| Parameter | Ficin-Catalyzed Synthesis nih.gov | Aminopeptidase (SSAP) Synthesis asm.org | Thermolysin-Catalyzed Synthesis rsc.org |

| Enzyme | Ficin (sulfhydryl protease) | Aminopeptidase from Streptomyces septatus TH-2 | Thermolysin (metalloprotease) |

| Acyl Donor | Z-Ala-OMe, Z-Gly-OMe | Free amino acids (e.g., Phenylalanine) | Z-Ala-OH |

| Acyl Acceptor | L-alanine, L-glutamine, etc. | Aminoacyl methyl esters (e.g., Phe-OMe) | HCl·Phe-OMe |

| Optimal pH | 9.2 | Not specified for synthesis | Not specified (Buffer used) |

| Optimal Temp. | 40°C | Not specified | 50°C |

| Solvent | Aqueous buffer with 4.8% ethanol | 98% Methanol | Aqueous buffer |

| Key Findings | Yields ranged from 5-91%; no racemization observed. | Enzyme stable for >100 hours; >50% conversion. | Established a clean, multi-step enzymatic route. |

Biotechnological Production Strategies for this compound

Modern biotechnology offers powerful tools for producing dipeptides like this compound, primarily through the use of genetically engineered microorganisms. These strategies can lead to higher yields and more sustainable processes compared to extraction from natural sources or purely chemical methods. frontiersin.org

Utilization of Recombinant DNA Technology for Enzyme Expression

Recombinant DNA technology is central to the biotechnological production of dipeptides. It allows for the high-level production of specific enzymes that catalyze the formation of the peptide bond. scielo.br The general process involves identifying the gene that codes for a suitable enzyme (e.g., a ligase or a synthetase), cloning this gene into an expression vector (like a plasmid), and then introducing this vector into a host microorganism, such as Escherichia coli or Bacillus subtilis. frontiersin.orgwho.int

For example, in the synthesis of the amino acid L-asparagine, a precursor to the dipeptide, genes for asparagine synthetase (AS) have been identified through gene mining. frontiersin.org An asparagine synthetase gene (asnA) can be amplified via polymerase chain reaction (PCR) and inserted into an expression plasmid like pET28a. This recombinant plasmid is then transformed into an expression host like E. coli BL21(DE3). frontiersin.org The host cells, when cultured under specific conditions and induced (e.g., with IPTG), will overexpress the target enzyme. scielo.br This approach has been successfully used to produce various enzymes, including L-asparaginase, where yields of purified recombinant protein can reach 95 mg/L. mdpi.com

A significant challenge in synthetase-catalyzed reactions is the requirement for adenosine (B11128) triphosphate (ATP). researchgate.netfrontiersin.org To make the process economically viable, the synthetase is often co-expressed with another enzyme that regenerates ATP. For instance, a class III polyphosphate kinase 2 (PPK2) can be cloned and expressed alongside the synthetase to continuously regenerate ATP from the inexpensive substrate polyphosphate. frontiersin.orgnih.gov This strategy dramatically reduces the amount of costly ATP that must be added to the reaction. nih.gov

Development of Whole-Cell Catalytic Systems

A highly efficient and cost-effective approach for production is the use of whole-cell catalytic systems. nih.gov In this method, the recombinant microorganisms that were engineered to overexpress the necessary enzymes (as described in 2.3.1) are used directly as the biocatalyst, eliminating the need for costly and time-consuming enzyme purification. frontiersin.org

The development of a whole-cell system for L-asparagine synthesis provides a direct model for this compound production. In this system, E. coli cells co-expressing an asparagine synthetase (LsaAS-A) and an ATP-regenerating polyphosphate kinase (DfiPPK2-III) are used to convert L-aspartic acid into L-asparagine. nih.gov The reaction mixture typically contains the whole cells, substrates (L-aspartic acid, an ammonium (B1175870) source), a buffer to maintain optimal pH (e.g., Tris-HCl pH 8.0), and cofactors like MgCl₂. nih.gov

Optimization of the reaction conditions is crucial for maximizing product yield. Research has shown that high concentrations of substrates like L-aspartic acid (>100 mmol L⁻¹) can inhibit the reaction. frontiersin.orgnih.gov To overcome this, a fed-batch strategy is often employed, where substrates are added incrementally throughout the reaction. This method has been shown to significantly improve yields. For example, using a fed-batch approach for L-asparagine synthesis resulted in a final concentration of 218.26 mmol L⁻¹ with a molar yield of 64.19%. frontiersin.orgnih.gov Scaling up this process to a 3-L fermenter has further increased L-asparagine yield to 38.49 g/L. researchgate.net

The following table details the conditions and results of a whole-cell catalytic system for L-asparagine synthesis, which could be adapted for this compound.

| Parameter | Whole-Cell Catalysis for L-Asparagine frontiersin.orgnih.gov |

| Biocatalyst | Recombinant E. coli expressing LsaAS-A and DfiPPK2-III |

| Substrates | L-Aspartic acid (L-Asp), NH₄Cl, Sodium hexametaphosphate |

| Reaction pH | 8.0 (Tris-HCl buffer) |

| Reaction Temp. | 25–45°C |

| Process Mode | Batch and Fed-batch |

| Key Findings | Substrate inhibition observed with L-Asp >100 mmol L⁻¹. |

| Optimized Result | Fed-batch strategy yielded 218.26 mmol L⁻¹ of L-Asn (64.19% yield). |

Role in Protein Biosynthesis and Metabolism

The synthesis of proteins is a foundational process in all living cells, requiring a steady supply of amino acids. The amino acid L-asparagine, the precursor to this compound, is a crucial component in the assembly of polypeptide chains.

This compound as a Constituent Building Block for Proteins

Protein biosynthesis proceeds through the ribosomal incorporation of single amino acids, not dipeptides. Therefore, L-asparagine, rather than the dipeptide this compound, serves as the direct building block for proteins. merckmillipore.comsmpdb.ca While there are specialized enzymatic pathways, such as those involving cyclodipeptide synthases (CDPSs), that use aminoacyl-tRNAs to create cyclic dipeptides, this is separate from mainstream protein synthesis. mdpi.compnas.org Furthermore, research has demonstrated the feasibility of incorporating dipeptides into proteins under specific laboratory conditions using modified ribosomes, but this is not a standard biological mechanism. nih.govnih.govresearchgate.netacs.orgresearchgate.net

Interactions with Aminoacyl-tRNA Synthetases in Protein Assembly

Aminoacyl-tRNA synthetases are enzymes essential for protein translation, ensuring that the correct amino acid is attached to its corresponding transfer RNA (tRNA) molecule. frontiersin.org The enzyme responsible for L-asparagine is Asparaginyl-tRNA synthetase (AsnRS). nih.govnih.gov This enzyme specifically recognizes L-asparagine and catalyzes its attachment to tRNAAsn in an ATP-dependent reaction. nih.govaars.online The resulting Asn-tRNAAsn is then delivered to the ribosome for incorporation into a growing polypeptide chain.

Some organisms that lack AsnRS utilize an indirect pathway for tRNA asparaginylation. nih.govaars.online In this two-step process, a non-discriminating aspartyl-tRNA synthetase (AspRS) first mischarges tRNAAsn with aspartic acid, forming Asp-tRNAAsn. nih.gov Subsequently, a tRNA-dependent amidotransferase (AdT) converts the attached aspartate into asparagine. nih.govaars.online

While aminoacyl-tRNA synthetases are highly specific for their cognate amino acids, some have been shown under experimental conditions to catalyze the formation of dipeptides. For instance, certain class II synthetases can react with thiols to form dipeptides through a thioester intermediate. oup.comacs.org However, the primary and canonical function of AsnRS in protein synthesis is the charging of tRNAAsn with L-asparagine. frontiersin.orgnih.gov

N-linked Glycosylation Sites Involving Asparagine Residues in Proteins

N-linked glycosylation is a critical post-translational modification where a pre-assembled oligosaccharide (glycan) is attached to the side-chain amide nitrogen of an asparagine residue within a protein. sigmaaldrich.comacs.org This process is vital for protein folding, stability, and function. wikipedia.org

The attachment of the glycan is not random; it occurs at a specific consensus sequence: Asn-X-Ser/Thr, where X can be any amino acid except proline. sigmaaldrich.comwikipedia.org The asparagine residue must also be located on the surface of the protein, not buried within its three-dimensional structure. wikipedia.org The transfer of the oligosaccharide is catalyzed by the oligosaccharyltransferase (OT) enzyme complex located in the endoplasmic reticulum (ER) in eukaryotes. oup.com This co-translational modification happens as the nascent polypeptide chain is translocated into the ER. sigmaaldrich.comoup.com

Nitrogen Metabolism and Ammonia Detoxification Pathways Associated with this compound Precursors

L-asparagine, the precursor to this compound, is a key player in nitrogen metabolism, serving as a major vehicle for nitrogen storage and transport in many organisms, particularly plants. oup.comnih.gov Its synthesis and breakdown are tightly regulated, connecting it to central metabolic and detoxification pathways.

Regulation of Nitrogen Metabolism through Asparagine Synthetase (ASNS) Activity

Asparagine Synthetase (ASNS) is the enzyme that catalyzes the synthesis of L-asparagine. nih.govatlasgeneticsoncology.org In an ATP-dependent reaction, ASNS transfers the amide group from glutamine to a molecule of aspartate, yielding asparagine and glutamate. nih.govnih.govfrontiersin.org

Table 1: Asparagine Synthetase (ASNS) Reaction

| Substrates | Enzyme | Products |

|---|

This table summarizes the enzymatic reaction catalyzed by Asparagine Synthetase.

The expression of the ASNS gene is highly regulated in response to cellular stress. physiology.org For instance, limitations in amino acid availability trigger the Amino Acid Response (AAR) pathway, while endoplasmic reticulum stress activates the Unfolded Protein Response (UPR). nih.govphysiology.org Both of these stress signaling pathways lead to an increase in the transcription factor ATF4, which in turn induces the expression of the ASNS gene to produce more asparagine. nih.govphysiology.org This regulation highlights asparagine's role in helping cells cope with nutrient deprivation and other stressful conditions. frontiersin.orgmdpi.com

Asparaginase (L-ASNase) Hydrolysis of L-Asparagine to L-Aspartic Acid and Ammonia

L-asparaginase (L-ASNase) is an enzyme that catalyzes the hydrolysis of the side-chain amide of L-asparagine, breaking it down into L-aspartic acid and ammonia. taylorandfrancis.comnih.govnih.gov This reaction is essentially irreversible under physiological conditions. researchgate.net

Table 2: L-Asparaginase (L-ASNase) Reaction

| Substrate | Enzyme | Products |

|---|

This table details the hydrolysis of L-asparagine by L-Asparaginase.

This enzymatic activity is central to nitrogen recycling. oup.comnih.gov The released ammonia can be reassimilated into other molecules, such as glutamine, and the aspartate can enter various metabolic pathways, including the citric acid cycle. merckmillipore.comcdnsciencepub.com In some organisms, like pea leaves, asparagine metabolism is connected to photorespiratory nitrogen metabolism, where its nitrogen is transferred to various other amino acids and ammonia. researchgate.netnih.govnih.gov

The hydrolytic action of L-ASNase is also the basis for its use as a therapeutic agent. encyclopedia.pubbohrium.com Certain cancer cells, particularly those of acute lymphoblastic leukemia (ALL), have low levels of ASNS and cannot synthesize their own asparagine, making them dependent on external sources. nih.govpatsnap.com Administration of L-ASNase depletes circulating asparagine, starving these malignant cells and leading to their death. nih.govmedchemexpress.comnih.gov

Spontaneous and Enzyme Mediated Chemical Reactions of Asparaginyl Residues

Deamidation Processes Involving Asparaginyl Residues

Deamidation is a prominent chemical modification that converts a neutral asparagine (Asn) residue into a negatively charged aspartic acid (Asp) or isoaspartic acid (isoAsp) residue. bu.edu This process introduces a negative charge and can significantly impact the biological and physicochemical properties of peptides and proteins. acs.org

Formation of Succinimide (B58015) Intermediates from Asparaginyl Side Chains

The principal mechanism for asparagine deamidation at neutral or alkaline pH proceeds through the formation of a five-membered succinimide (cyclic imide) intermediate. nih.govtandfonline.com This reaction is initiated by a nucleophilic attack from the backbone amide nitrogen of the C-terminal adjacent amino acid (the n+1 residue) on the carbonyl carbon of the asparagine side chain. nih.govmdpi.com

Pathways Leading to Aspartate and Isoaspartate Formation from Asparagine

Once formed, the succinimide intermediate is susceptible to hydrolysis, which involves the cleavage of the imide ring by water. wikipedia.org The hydrolysis can occur at either of the two carbonyl carbons within the ring, leading to two distinct products:

Aspartate (Asp): Attack at the α-carbonyl carbon results in the formation of a standard aspartyl residue, maintaining the normal peptide backbone linkage. nih.gov

Isoaspartate (isoAsp): Attack at the β-carbonyl carbon results in the formation of an isoaspartyl residue. nih.gov This creates an atypical β-peptide bond, where the peptide backbone is extended by one methylene (B1212753) group, effectively inserting a CH₂ group into the chain. researchgate.net

Under physiological conditions, the hydrolysis of the succinimide intermediate is rapid and typically yields a mixture of isoaspartate and aspartate. researchgate.net The formation of isoaspartate is generally favored, with the ratio of isoAsp to Asp often reported to be approximately 3:1. nih.govmdpi.comnih.gov

Factors Influencing the Rates of Deamidation in Peptides and Proteins

The rate of asparagine deamidation can vary dramatically, with half-lives ranging from days to years, depending on several influencing factors. nih.gov

Primary Sequence (N+1 Residue): The identity of the amino acid immediately C-terminal to the asparagine residue is the most significant factor. nih.gov Residues with small, flexible side chains, such as glycine (B1666218), greatly accelerate deamidation because they present minimal steric hindrance to the formation of the succinimide intermediate. nih.gov Conversely, bulky residues like isoleucine or proline significantly slow the reaction rate. mdpi.comnih.gov

Local Conformation: The flexibility of the peptide backbone and the specific dihedral angles (ψ and χ1) of the asparagine residue influence the proximity of the attacking nitrogen to the side-chain carbonyl group. tandfonline.com Conformations that favor a shorter distance between these atoms will have higher deamidation rates. nih.gov

Higher-Order Structure: The secondary, tertiary, and quaternary structures of a protein can impact deamidation by affecting the local flexibility and solvent accessibility of the asparagine residue. nih.govmdpi.com Residues buried within the protein's core are generally less susceptible than those on the surface. nih.gov

pH and Temperature: Deamidation rates are highly dependent on pH and temperature. The reaction is significantly accelerated at alkaline pH and elevated temperatures. wikipedia.orgmdpi.com While the succinimide pathway is dominant at neutral and basic pH, direct acid-catalyzed hydrolysis of the asparagine side chain can become a competing pathway at low pH. researchgate.net

Solution Environment: The composition of the buffer can also influence the rate of deamidation. mdpi.com Some buffer species can act as catalysts for the reaction. nih.gov

The following table summarizes the profound effect of the adjacent C-terminal (N+1) residue on the deamidation rate of asparagine in pentapeptides.

| N+1 Residue | Relative Deamidation Rate (Asn-Gly = 100) | Key Characteristic |

|---|---|---|

| Glycine | 100 | Smallest, most flexible |

| Serine | 45 | Small, polar |

| Alanine | 29 | Small, nonpolar |

| Histidine | 11 | Bulky, can exhibit catalytic effects |

| Leucine | 0.6 | Bulky, nonpolar |

| Isoleucine | 0.3 | Bulky, β-branched |

| Proline | <0.15 | Rigid, imino acid (prevents succinimide formation) |

Data adapted from studies on model pentapeptides, illustrating the strong influence of the N+1 residue's steric bulk on deamidation rates. mdpi.comnih.govnih.gov

Isomerization and Racemization Reactions of Asparaginyl-Containing Peptides

Beyond deamidation, the succinimide intermediate is a pivotal point for isomerization and racemization reactions, leading to the formation of structurally distinct and biologically uncommon amino acid residues.

Mechanisms of Isoaspartyl Peptide Formation

The formation of an isoaspartyl (isoAsp) residue is a direct consequence of the succinimide-mediated deamidation pathway. nih.govresearchgate.net As described in section 4.1.2, the hydrolysis of the five-membered succinimide ring can proceed via nucleophilic attack on the β-carbonyl carbon. nih.gov This ring-opening reaction incorporates the side-chain carboxyl group into the peptide backbone, creating a β-amino acid linkage instead of the typical α-amino acid linkage. wikipedia.org The result is a structurally altered peptide chain that is isomeric with the corresponding aspartyl-containing peptide. nih.gov

D- and L-Isomer Interconversion Pathways, Especially via Succinimide Intermediates

The succinimide intermediate is highly prone to racemization, a process that involves the inversion of the stereochemistry at its α-carbon from the native L-configuration to the D-configuration. mdpi.comacs.org The chemical structure of the succinimide ring increases the acidity of the α-carbon proton. acs.org This proton can be abstracted by a base, forming a planar, achiral enolate intermediate. scirp.org Subsequent reprotonation can occur from either side of the planar intermediate, resulting in a mixture of both L-succinimide and D-succinimide. nih.gov

This racemization of the intermediate is a crucial step, as the subsequent hydrolysis of this mixture of D- and L-succinimides leads to a diverse array of products. nih.gov The hydrolysis of the L-succinimide yields L-aspartate and L-isoaspartate, while the hydrolysis of the D-succinimide yields D-aspartate and D-isoaspartate. acs.org Therefore, the deamidation of a single L-asparagine residue can ultimately result in four different isomeric products. acs.org The formation of D-isomers through this pathway is a significant route for non-enzymatic protein degradation and has been linked to aging-related cellular changes. nih.gov

The following table outlines the potential products arising from the deamidation of an L-asparagine residue via the succinimide pathway.

| Intermediate | Hydrolysis Product | Stereochemistry | Peptide Linkage |

|---|---|---|---|

| L-Succinimide | L-Aspartate | L-isomer | α-linkage (Normal) |

| L-Isoaspartate | L-isomer | β-linkage (Isomeric) | |

| D-Succinimide | D-Aspartate | D-isomer | α-linkage (Normal) |

| D-Isoaspartate | D-isomer | β-linkage (Isomeric) |

This table illustrates how the hydrolysis of both L- and D-succinimide intermediates, formed from an initial L-asparagine residue, leads to four distinct final products. mdpi.comnih.govacs.org

Consequences of Isomerization and Racemization on Peptide Stability and Biological Function

The spontaneous, non-enzymatic deamidation of asparagine (Asn) residues is a significant post-translational modification that leads to the formation of aspartic acid (Asp) and its isomer, isoaspartic acid (isoAsp). mdpi.comnih.gov This process proceeds through a cyclic succinimide intermediate, which is susceptible to racemization, resulting in the formation of D-Asp and D-isoAsp products from the original L-asparagine. researchgate.netresearchgate.netacs.org These chemical alterations—isomerization and racemization—can have profound consequences on the stability and biological function of peptides and proteins. nih.gov

The conversion of a neutral Asn residue to a negatively charged Asp or isoAsp residue introduces a new charge, which can disrupt a protein's tertiary or quaternary structure. mtoz-biolabs.comnih.gov This structural reorganization can significantly impact the protein's stability, potentially leading to misfolding, aggregation, and increased susceptibility to degradation by cellular machinery like the ubiquitin-proteasome system. nih.govacs.orgmtoz-biolabs.com In long-lived proteins, such as the crystallins found in the eye lens, the accumulation of these modifications is associated with aging and the development of diseases like cataracts. nih.govacs.orgnih.gov

From a functional standpoint, isomerization can be particularly disruptive. The formation of an isoAsp residue introduces an additional methylene group into the peptide backbone, altering its length and flexibility. acs.orgnih.gov If this modification occurs within a protein's active site or a region critical for intermolecular interactions, it can lead to a partial or complete loss of biological activity. mtoz-biolabs.com Furthermore, the presence of these unnatural isomers can trigger an immune response, as the modified protein may be recognized as foreign by the body, a phenomenon implicated in some autoimmune diseases. nih.govacs.orgmtoz-biolabs.com Deamidation is also a major concern in the manufacturing of therapeutic proteins, such as monoclonal antibodies, as it can compromise their stability, efficacy, and safety. mdpi.com

| Modification | Precursor | Intermediate | Primary Products | Consequence |

| Isomerization | L-Asparagine | Succinimide | L-Aspartic Acid, L-Isoaspartic Acid | Alters peptide backbone, introduces negative charge, can change protein structure and function. acs.orgmtoz-biolabs.comnih.gov |

| Racemization | L-Asparagine | Racemized Succinimide | D-Aspartic Acid, D-Isoaspartic Acid | Inversion of stereochemistry, leading to non-functional protein conformations. researchgate.netresearchgate.netacs.org |

Protein-Protein Crosslinking Mediated by Asparaginyl Residues

In addition to deamidation and isomerization, asparaginyl residues are implicated in another significant aging-related modification: the formation of covalent protein-protein crosslinks. This process is particularly prevalent in long-lived proteins found in tissues with slow turnover rates, where damage accumulates over time. nih.govportlandpress.com The mechanism links two spontaneous events: peptide bond cleavage and subsequent covalent crosslinking. nih.gov

Spontaneous Peptide Bond Cleavage at Asparagine and C-terminal Succinimide Formation

A key step in asparagine-mediated crosslinking is the spontaneous cleavage of the peptide bond on the C-terminal side of the Asn residue. nih.govportlandpress.com This reaction is initiated by the nucleophilic attack of the asparagine side-chain nitrogen atom on the carbonyl carbon of the adjacent peptide bond. nih.gov This intramolecular reaction results in the scission of the polypeptide chain and the formation of a C-terminal succinimide (Asu) intermediate on the newly formed N-terminal fragment. nih.govportlandpress.comnih.gov This non-enzymatic cleavage is a form of protein degradation observed in aging proteins, such as α-crystallin in the bovine lens. nih.gov The extent of this cleavage is generally less than that of Asn deamidation, typically accounting for 5-15% of the total deamidation events. nih.govportlandpress.com

The Role of Succinic Anhydride (B1165640) Intermediates in Covalent Crosslink Formation

The C-terminal succinimide formed from peptide bond cleavage does not directly participate in crosslinking. nih.govportlandpress.com Instead, it undergoes hydrolysis at neutral pH to yield a mixture of products: a peptide with a C-terminal asparagine and a peptide with a C-terminal aspartic acid amide. nih.gov The C-terminal Asp amide is unstable and can decompose to form a cyclic succinic anhydride. nih.govportlandpress.com

This highly reactive succinic anhydride is the key intermediate for covalent crosslink formation. nih.gov In the presence of a nucleophile, such as the ε-amino group of a lysine (B10760008) (Lys) residue from a neighboring protein, the anhydride ring can be attacked. This attack forms a stable, covalent isopeptide bond, effectively crosslinking the two proteins. nih.govportlandpress.com This multi-step mechanism provides a direct link between the spontaneous cleavage at Asn residues and the irreversible formation of protein-protein crosslinks. nih.gov

| Step | Reactant(s) | Intermediate | Product(s) | Significance |

| 1. Cleavage | Peptide with internal Asn | - | N-terminal fragment with C-terminal succinimide + C-terminal fragment | Initial protein backbone scission. nih.govnih.gov |

| 2. Hydrolysis | C-terminal succinimide | - | C-terminal Asn amide, C-terminal Asp amide | Formation of precursor for anhydride. nih.govportlandpress.com |

| 3. Anhydride Formation | C-terminal Asp amide | - | C-terminal succinic anhydride | Creation of a reactive intermediate. nih.govportlandpress.com |

| 4. Crosslinking | C-terminal succinic anhydride + Lysine residue | - | Covalently crosslinked proteins | Irreversible protein modification. nih.gov |

Identification of Susceptible Asparagine Residues in Long-Lived Proteins

The identification of asparagine residues that are particularly prone to these degradation pathways is crucial for understanding the molecular basis of aging and age-related diseases. nih.govportlandpress.com Long-lived proteins, which persist for months, years, or even a lifetime, are especially vulnerable to the accumulation of such modifications. portlandpress.comcancer.gov Proteomic studies of tissues rich in these proteins, such as the human eye lens, have been instrumental in identifying specific sites of crosslinking. nih.govcancer.govnih.gov

Mass spectrometry is a primary tool for identifying these modifications. nih.gov For instance, crosslinks have been identified in major lens proteins like αA-crystallin, αB-crystallin, and the water channel protein aquaporin 0. nih.govportlandpress.com In these cases, lysine residues were found to be covalently linked to C-terminal aspartates that were originally asparagine residues. nih.gov Quantification has shown that the level of this crosslinking increases with age and is elevated in cataractous lenses. nih.govportlandpress.com

The susceptibility of a given Asn residue to degradation is influenced by several factors. The identity of the C-terminal flanking (n+1) amino acid residue is a major determinant, with small, flexible residues like glycine promoting rapid succinimide formation. researchgate.netnih.gov The local protein conformation, secondary structure, and solvent accessibility also play critical roles in determining the rate of deamidation and subsequent reactions. nih.govnih.govnih.gov Therefore, Asn residues located in flexible, solvent-exposed regions are often considered potential "hot spots" for spontaneous modification and crosslinking in long-lived proteins. nih.govcancer.gov

Analytical and Computational Methodologies in L Asparaginyl L Asparagine Research

Quantification and Activity Assays for Asparagine-Related Enzymes

Accurate measurement of the activity of asparagine-related enzymes is crucial for both clinical applications and industrial processes. sci-hub.se Several methods have been developed, ranging from traditional colorimetric assays to advanced chromatographic and biosensor-based techniques.

Spectrophotometric and Colorimetric Methods (e.g., Nessler, L-Aspartic Acid β-Hydroxamate, Indooxine)

Spectrophotometric and colorimetric assays are widely used for their simplicity and cost-effectiveness in determining the activity of enzymes like L-asparaginase. nih.gov These methods typically measure the products of the enzymatic hydrolysis of L-asparagine, which are L-aspartic acid and ammonia (B1221849). nih.gov

Nessler Method: This is one of the most common methods for quantifying L-asparaginase activity. sci-hub.se It relies on the reaction of Nessler's reagent (dipotassium tetraiodomercurate(II)) with the ammonia released during the enzymatic conversion of L-asparagine to L-aspartate. nih.govoup.com This reaction produces a characteristic yellow-colored solution, and the intensity of the color, measured spectrophotometrically, is proportional to the amount of ammonia produced. nih.govoup.com While the Nessler method is reproducible, it can be affected by interfering substances in complex samples and involves the use of toxic mercury compounds. sci-hub.senih.gov

L-Aspartic Acid β-Hydroxamate (AHA) Method: This assay utilizes L-aspartic acid β-hydroxamate as a substrate for L-asparaginase. The enzyme hydrolyzes AHA to form L-aspartic acid and hydroxylamine. nih.govaacrjournals.org The resulting hydroxylamine can then be detected through various chemical reactions to determine enzyme activity. However, studies have shown that this method may underestimate the actual enzyme activity when compared to more direct methods like HPLC. sci-hub.se

Indooxine Method: This method also uses L-aspartic acid β-hydroxamate as the substrate. nih.gov The hydroxylamine produced from the enzymatic hydrolysis reacts with 8-hydroxyquinoline in the presence of an oxidizing agent to form a green-colored indooxine dye. nih.govnih.gov The intensity of this color is then measured to quantify the enzyme's activity. Similar to the AHA method, the indooxine method has been reported to underestimate L-asparaginase activity compared to HPLC. sci-hub.se

High-Performance Liquid Chromatography (HPLC) for Substrate Consumption and Product Formation Monitoring

High-Performance Liquid Chromatography (HPLC) is considered a highly precise and reliable method for determining L-asparaginase activity. sci-hub.se Unlike colorimetric methods that measure a single product, HPLC can simultaneously monitor the consumption of the substrate (L-asparagine) and the formation of the product (L-aspartic acid). sci-hub.senih.gov This capability allows for a complete mass-balance analysis, providing a more accurate assessment of enzyme activity. sci-hub.se

The process typically involves derivatizing the amino acids with a fluorescent tag, such as o-phthaldialdehyde (OPA), before separation on a reverse-phase column. nih.gov The separated, fluorescently-labeled amino acids are then detected, and their concentrations are quantified. nih.gov This technique offers high sensitivity and is less susceptible to interference from other components in complex biological samples compared to colorimetric assays. nih.govnih.gov

Biosensor Development for the Detection and Quantification of Asparagine

Biosensors represent an innovative and promising technology for the detection and quantification of L-asparagine. mdpi.com These analytical devices combine a biological recognition element, typically an enzyme like L-asparaginase, with a transducer to generate a measurable signal. mdpi.com The most common types of L-asparaginase-based biosensors are colorimetric and electrochemical.

The fundamental principle of these biosensors is the enzymatic hydrolysis of L-asparagine by immobilized L-asparaginase, which produces L-aspartic acid and ammonium (B1175870) ions. doaj.orgresearchgate.net This reaction leads to a change in the local pH of the medium, which can be detected by a transducer. mdpi.comresearchgate.net For instance, a pH indicator can be co-immobilized with the enzyme, resulting in a color change that can be measured. researchgate.net Electrochemical biosensors, on the other hand, can detect the change in ion concentration or electrical properties resulting from the enzymatic reaction. ijpsr.com These biosensors offer the advantages of simplicity, rapid response, and high sensitivity, making them suitable for monitoring L-asparagine levels in both clinical and food industry settings. mdpi.comdoaj.org

Circular Dichroism (CD) Spectroscopy for Enzyme Catalytic Parameter Determination

Circular Dichroism (CD) spectroscopy offers a direct and continuous method for determining the catalytic parameters of enzymes like L-asparaginase. nih.gov This technique is based on the differential absorption of left- and right-circularly polarized light by chiral molecules. The substrate, L-asparagine, and the product, L-aspartic acid, have distinct CD signals. nih.gov By monitoring the change in the CD signal over time, the rate of the enzymatic reaction can be continuously measured. nih.gov

This approach allows for the determination of key kinetic parameters such as the Michaelis constant (Kм) and the maximum reaction velocity (Vmax). mdpi.compreprints.org CD spectroscopy is particularly advantageous as it overcomes some of the limitations of multi-step colorimetric assays like the Nessler method. nih.gov However, a limitation of the CD method is that for accurate measurements, the analysis should ideally be performed under substrate saturation conditions. nih.gov

Structural and Theoretical Studies on L-Asparaginyl-L-asparagine and Associated Enzymes

Computational approaches play a vital role in understanding the structure-function relationships of this compound and its associated enzymes. These in silico methods provide valuable insights that complement experimental data.

In Silico Structure Prediction, Homology Modeling, and Protein Domain Analysis

In Silico Structure Prediction and Homology Modeling: In the absence of an experimentally determined three-dimensional (3D) structure, computational methods like homology modeling can be used to predict the 3D structure of an enzyme. sciensage.infonih.gov This process involves using the known 3D structure of a related, homologous protein (a template) to build a model of the target protein's structure. sciensage.infooup.com The accuracy of the resulting model is highly dependent on the degree of sequence identity between the target and the template. sciensage.info Various software tools and web servers are available for performing homology modeling and for validating the quality of the predicted structures using techniques like Ramachandran plot analysis. sciensage.infonih.govoup.com

Protein Domain Analysis: The amino acid sequence of an enzyme can be analyzed using bioinformatics tools to identify conserved domains and functional motifs. kmu.ac.irmdpi.com Databases such as InterPro and the Conserved Domain Database (CDD) contain information on known protein families and domains. sciensage.infoebi.ac.uk By comparing the sequence of a novel L-asparaginase, for example, to these databases, researchers can predict its functional properties. sciensage.infokmu.ac.ir L-asparaginases typically belong to the asparaginase (B612624)/glutaminase family and possess a conserved N-terminal domain. nih.govmdpi.com This type of analysis provides crucial information about the enzyme's catalytic mechanism and evolutionary relationships. kmu.ac.irnih.gov

Molecular Docking Studies for Enzyme-Substrate Affinity and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound research, this methodology is crucial for understanding its interaction with enzymes, such as asparaginases, which catalyze the hydrolysis of L-asparagine. abap.co.in By modeling the interaction between the dipeptide (ligand) and the enzyme's active site (receptor), researchers can gain insights into binding affinity, specificity, and the molecular basis of catalysis.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target enzyme. Docking algorithms then explore various possible binding poses of the ligand within the enzyme's active site, calculating a scoring function for each pose. researchgate.net This score, often expressed as binding energy (kcal/mol), estimates the strength of the interaction, with lower energy values typically indicating a more stable and favorable complex. abap.co.inresearchgate.net

Studies on the related amino acid, L-asparagine, with various L-asparaginase enzymes illustrate the utility of this approach. For instance, docking L-asparagine into the active site of L-asparaginase from Vibrio campbellii revealed a binding energy of -7.45 kcal/mol. researchgate.net Similarly, docking analysis of L-asparaginase from Streptomyces species showed binding energies ranging from -4.4 to -4.6 kcal/mol. abap.co.in These studies not only quantify the binding affinity but also identify the key amino acid residues in the active site that form hydrogen bonds and other non-covalent interactions with the substrate. researchgate.net This information is fundamental for understanding the enzyme's mechanism and can guide protein engineering efforts to modify its substrate specificity or catalytic efficiency. nih.gov

| Enzyme Source | Ligand | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Vibrio campbellii L-ASP I | L-Asparagine | -7.45 | T14, S117, D92 (Catalytic Triad) |

| Streptomyces iranensis Asparaginase | L-Asparagine | -4.6 | Not Specified |

| Streptomyces himalayensis Asparaginase | L-Asparagine | -4.4 | Not Specified |

| Streptomyces griseus Asparaginase | L-Asparagine | -4.4 | Not Specified |

Quantum Chemical Methods (e.g., DFT) for pKa Calculation and Intermolecular Hydrogen Bond Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful framework for accurately calculating the physicochemical properties of molecules like this compound from first principles. nih.gov These methods are especially valuable for determining acid dissociation constants (pKa) and analyzing the intricate network of intermolecular hydrogen bonds that govern the molecule's behavior in solution. scielo.br

The pKa value, which measures the strength of an acid, is a critical parameter influencing a molecule's charge state, solubility, and interactions in biological systems. scielo.br DFT-based approaches calculate pKa by determining the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent. nih.gov This is often achieved using thermodynamic cycles combined with implicit solvation models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium with a defined dielectric constant. scielo.brkyushu-u.ac.jp

A study on asparagine and the related dipeptide glycyl-asparagine successfully calculated their pKa values using the B3LYP functional with the 6-31+G(d) basis set and Tomasi's PCM method. scielo.br The results showed excellent agreement between the theoretically calculated and experimentally determined pKa values, validating the accuracy of the computational protocol. scielo.br The same study also analyzed the formation of intermolecular hydrogen bonds (IHBs) with water molecules, demonstrating that the cation, neutral, and anion species of the molecules were solvated by a specific number of water molecules. scielo.br DFT can also be used to correlate hydrogen bond strength with spectroscopic observables, such as the chemical shift of amide protons, providing a deeper understanding of stabilizing interactions like asparagine ladders in peptides. frontiersin.org

| Compound | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| Asparagine | pKa1 | 2.14 | 2.14 |

| Asparagine | pKa2 | 8.72 | 8.72 |

| Glycyl-asparagine | pKa1 | 2.92 | 2.92 |

| Glycyl-asparagine | pKa2 | 8.48 | 8.48 |

Data from a study using DFT (B3LYP/6-31+G(d)) with Tomasi's solvation method. scielo.br

Conformational Analysis using Nuclear Magnetic Resonance (NMR) and Molecular Modeling

The biological function of a peptide is intrinsically linked to its three-dimensional structure or conformation. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling provides a detailed picture of its conformational preferences and dynamics in solution. researchgate.net

NMR spectroscopy is a primary experimental technique for determining peptide structure in a solution state, which mimics the physiological environment. nih.gov Key NMR experiments, such as the Nuclear Overhauser Effect (NOE), detect protons that are close in space (typically <5 Å), providing distance constraints that are used to define the peptide's fold. researchgate.net For asparagine-containing oligopeptides, NOE experiments can identify sequential and medium-range interactions that indicate the presence or absence of secondary structures like β-turns or helices. researchgate.net

Molecular modeling, particularly molecular dynamics (MD) simulations, complements the experimental NMR data. MD simulations compute the trajectory of atoms and molecules over time, revealing the dynamic nature of the peptide's conformation. researchgate.net By performing these simulations in an explicit solvent like water, researchers can observe how the peptide samples different folded and unfolded states. A conformational study of asparagine homo-oligomers using both NMR and MD simulations found that the peptides exist as an ensemble of both folded and extended structures, but ruled out the presence of significant populations of stable β-turn structures. researchgate.net Such analyses are crucial for understanding how the intrinsic conformational tendencies of the this compound backbone and side chains influence its interactions with biological targets. nih.gov

| Methodology | Type of Information Obtained | Key Findings for Asparagine Oligopeptides |

|---|---|---|

| NMR Spectroscopy (ROESY) | Inter-proton distances (NOEs) | Detected sequential and medium-range NOEs; distances were longer than those characteristic of β-turns. researchgate.net |

| Molecular Dynamics (MD) Simulation | Conformational landscape and dynamics over time | Showed a mix of folded and unfolded structures; significant populations of stable β-turn structures could be excluded. researchgate.net |

Applications in Cellular and Molecular Biology Research

Utilization in Cell Culture Media and Bioprocesses

The dipeptide L-Asparaginyl-L-asparagine, and more broadly its constituent amino acid L-asparagine, are of significant interest in the field of cellular and molecular biology, particularly concerning their roles in cell culture and bioprocessing.

L-asparagine is a crucial component in cell culture media, where it supports the growth and proliferation of various cell lines. sigmaaldrich.com While considered a non-essential amino acid for normal mammalian cells, which can synthesize it, many cell types, especially rapidly dividing cancer cells, exhibit a heightened demand for exogenous asparagine. sigmaaldrich.comrepec.org Certain cell lines, such as some leukemic cells and NK/T cell lymphomas, lack sufficient L-asparagine synthetase activity and are therefore dependent on external supplementation for survival. sigmaaldrich.commerckmillipore.com

Asparagine plays a fundamental role in protein synthesis and is involved in the biosynthesis of other amino acids and nucleotides, which are essential for cell proliferation. repec.orgresearchgate.net Its importance is highlighted in its inclusion as a standard component in various cell culture media formulations, including MEM non-essential amino acids solution and Dulbecco's Modified Eagle's Medium (DMEM). sigmaaldrich.commerckmillipore.commpbio.com Research has demonstrated that asparagine supplementation can sustain cell survival and proliferation, particularly under conditions of glutamine starvation. spandidos-publications.com In the absence of glutamine, asparagine can become an essential amino acid, allowing for the continuation of protein synthesis and cell growth. spandidos-publications.comnih.gov

The role of asparagine extends to maintaining cellular homeostasis. It acts as an amino acid exchange factor, where intracellular asparagine is exchanged for extracellular amino acids like serine, arginine, and histidine, thereby regulating the intracellular amino acid pool, which is critical for mTORC1 activation and subsequent cell proliferation. repec.org

Table 1: Role of L-Asparagine in Different Cell Lines

| Cell Line Type | Role of L-Asparagine | Key Findings |

|---|---|---|

| Various Primary Cell Lines | Growth Promotion | Included as a supplement in DMEM to support proliferation. sigmaaldrich.com |

| IEC-6 and Caco-2 Cells | Enhancement of Enzyme Activity | Enhances ornithine decarboxylase activity. merckmillipore.commpbio.com |

| Leukemic and NK/T lymphoma cells | Essential Nutrient | Required for survival due to deficiency in L-asparagine synthetase. sigmaaldrich.commerckmillipore.com |

| Cancer Cells (general) | Proliferation Support | High demand to support rapid growth; acts as an amino acid exchanger. sigmaaldrich.comrepec.org |

In the context of bioprocessing, particularly in the production of recombinant proteins like monoclonal antibodies (mAbs) in Chinese Hamster Ovary (CHO) cells, asparagine supplementation has been shown to significantly enhance cell-specific productivity. merckmillipore.com Optimized use of L-asparagine in CHO cell culture media can dramatically increase the yield of bioproducts. merckmillipore.com

Studies have shown that supplementing CHO cell cultures with asparagine, sometimes in combination with other amino acids like glutamine or cysteine, can lead to substantial improvements in antibody production. For instance, the addition of both asparagine and cysteine has been reported to increase cell-specific productivity in CHO cells by as much as 85%. merckmillipore.com In CHO-GS (glutamine synthetase) cell lines, supplementation with glutamine and asparagine was found to buffer the culture pH, reduce lactate (B86563) generation, maintain higher cell viability, and ultimately improve antibody productivity. nih.gov This approach helped prevent cell death and increase antibody yield in bioreactor settings. nih.gov

Asparagine feed strategies are being developed to improve cell culture performance and maintain the quality of the expressed polypeptide. google.com Maintaining extracellular asparagine levels above a certain threshold during fed-batch cultures can be critical for maximizing productivity. google.com

Table 2: Effects of Asparagine Supplementation on CHO Cell Culture Performance

| Supplementation Strategy | Observed Effects | Reference |

|---|---|---|

| Asparagine and Glutamine Ratio | Improved antibody production and specific antibody production rate. | merckmillipore.com |

| Asparagine and Cysteine | Increased cell-specific productivity by 85%. | merckmillipore.com |

| Asparagine and Glutamine (CHO-GS lines) | Buffered pH, reduced lactate, higher viability, improved antibody yield. | nih.gov |

Asparagine is a metabolically versatile amino acid that can serve as an alternative source of both carbon and nitrogen, particularly under nutrient-limited conditions. nih.gov This metabolic flexibility is crucial for cell survival and function when primary nutrients like glutamine are scarce. nih.govresearchgate.net

While glutamine is a major carbon and nitrogen source for cultured cells, asparagine can fulfill a similar role. nih.gov It can be consumed in addition to or in place of glutamine to fuel the tricarboxylic acid (TCA) cycle and support the synthesis of proteins and pyrimidines. nih.gov In situations of glutamine deprivation, cancer cells can utilize asparagine to sustain proliferation. spandidos-publications.com This rescue effect is often dependent on the cell's ability to synthesize glutamine endogenously, using the nitrogen from asparagine. nih.govasm.org

However, it's important to note that mammalian cells generally lack the cytosolic asparaginase (B612624) activity required to catabolize asparagine into aspartate and ammonia (B1221849), which would be necessary to use its carbon and nitrogen atoms for the biosynthesis of other molecules like glutamine. iu.edu Instead, when exogenous glutamine is limited, asparagine's primary role appears to be in maintaining protein synthesis, which in turn supports cell proliferation. nih.goviu.edu The presence of asparagine can induce the expression of glutamine synthetase, enabling cells to produce their own glutamine if other nitrogen sources are available. spandidos-publications.comnih.gov

Applications in Protein and Peptide Engineering

The unique chemical properties of asparagine residues are harnessed in advanced protein and peptide engineering techniques, enabling precise modifications and the synthesis of complex structures.

Asparaginyl ligases are powerful enzymatic tools for protein and peptide engineering due to their high efficiency and specificity. acs.orgresearchgate.net These enzymes, which are a class of transpeptidases, catalyze the formation of a peptide bond at the C-terminal side of an asparagine (or sometimes aspartic acid) residue. ntu.edu.sgntu.edu.sg This capability allows for the site-specific ligation of polypeptide chains, enabling the creation of protein conjugates, the labeling of proteins, and the assembly of larger protein structures. researchgate.netnih.gov

Peptide asparaginyl ligases (PALs), such as Butelase-1 and OaAEP1, recognize a short peptide motif (typically Asn-Xaa-Yaa), cleave the peptide bond after the asparagine, and ligate a new molecule containing an N-terminal glycine (B1666218) or other suitable nucleophile. researchgate.netnih.gov This process is highly efficient and occurs under mild conditions, making it ideal for modifying complex biomolecules. researchgate.net Engineered asparaginyl ligases with altered substrate specificities have been developed, allowing for controlled, sequential reactions for dual N- and C-terminal protein labeling. acs.org These enzymes are used for a variety of applications, including cell-surface labeling and protein semisynthesis. nih.gov

Table 3: Examples of Asparaginyl Ligase-Catalyzed Modifications

| Ligase | Application | Description | Reference |

|---|---|---|---|

| Butelase-1 | C-terminal modification of IgG1 | Attaches a molecule to the C-terminus of an antibody heavy chain. | researchgate.net |

| [C247A]OaAEP1 | N-terminal modification of a nanobody | Modifies the N-terminus of a small antibody fragment. | researchgate.net |

| Butelase-1 | GFP head-to-tail cyclization | Creates a cyclic version of Green Fluorescent Protein. | researchgate.net |

Asparaginyl ligases play a crucial role in the natural biosynthesis of cyclic peptides in plants, such as cyclotides. nih.govresearchgate.net These enzymes catalyze an intramolecular head-to-tail cyclization reaction, where the C-terminal propeptide is cleaved after an asparagine residue, and the newly freed C-terminus is ligated to the N-terminus of the peptide. nih.govanu.edu.au

This enzymatic cyclization is a key step that confers remarkable stability to the resulting cyclic peptides. anu.edu.au The ability of asparaginyl endopeptidases (AEPs) to function as ligases rather than proteases is determined by specific structural features within the enzyme's substrate-binding pocket. nih.gov

The efficiency of these naturally occurring ligases has been harnessed for biotechnological applications. Recombinantly produced asparaginyl ligases, like OaAEP1b, can be used as powerful tools for the in vitro cyclization of a wide range of peptides, not just those related to cyclotides. anu.edu.au This technology is valuable for peptide engineering, as cyclization can improve the stability and bioavailability of peptide-based therapeutics. researchgate.netnih.gov The process is highly specific, leaving only a minimal asparagine "footprint" in the final cyclic product. researchgate.netnih.gov

Biochemical Tools for Investigating Cellular Metabolism

L-asparaginase is an enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia. patsnap.com In cellular and molecular biology, it serves as a powerful biochemical tool to induce a state of asparagine starvation, enabling researchers to investigate the intricate cellular responses to amino acid deprivation. This approach is particularly valuable for studying cancer cells, many of which exhibit a metabolic vulnerability related to asparagine. patsnap.comfrontiersin.org

Unlike normal cells, which can typically synthesize their own L-asparagine using the enzyme asparagine synthetase (ASNS), certain cancer cells, such as those in acute lymphoblastic leukemia (ALL) and multiple myeloma (MM), have low or no ASNS expression. patsnap.comresearchgate.netashpublications.org This deficiency forces them to rely on external sources of asparagine from the bloodstream for survival and proliferation. By introducing L-asparaginase into the cell culture medium, researchers can systematically deplete the available L-asparagine, effectively starving the cancer cells. patsnap.comresearchgate.net

The induced starvation triggers a cascade of cellular events that provide insight into metabolic stress responses:

Inhibition of Protein Synthesis: The depletion of asparagine, an essential building block for proteins, leads to the inhibition of protein synthesis, which in turn causes cell cycle arrest and programmed cell death (apoptosis). patsnap.comfrontiersin.org

Induction of Oxidative Stress: In multiple myeloma cells, asparagine deprivation has been shown to increase the generation of reactive oxygen species (ROS), leading to mitochondrial damage and enhanced genomic instability. ashpublications.orgnih.gov

Activation of Stress Response Pathways: Cells respond to amino acid deficiency by activating specific signaling pathways. One key pathway is the GCN2-ATF4 pathway, which can, in some cases, induce the expression of ASNS as a survival mechanism. frontiersin.orgresearchgate.net Studying these pathways helps to uncover mechanisms of resistance to amino acid depletion.

Autophagy Activation: Amino acid deprivation is a known inducer of autophagy, a cellular process of self-digestion to recycle amino acids and other nutrients. Research has shown that L-asparaginase treatment can activate protective autophagy in leukemia cells, which can counteract the cytotoxic effects of the enzyme. frontiersin.org

By observing these effects, researchers can dissect the molecular mechanisms that govern a cell's response to nutrient stress and identify potential therapeutic targets to exploit these metabolic weaknesses in cancer. ashpublications.org

Table 1: Research Findings on L-Asparaginase Induced Amino Acid Deprivation

| Cell System | Experimental Goal | Key Findings | Reference |

|---|---|---|---|

| Multiple Myeloma (MM) Cells | Investigate the effects of asparagine depletion in combination with a proteasome inhibitor. | L-asparaginase treatment sensitized MM cells to the inhibitor by increasing reactive oxygen species (ROS), causing mitochondrial damage, and impairing DNA repair mechanisms. | ashpublications.orgnih.gov |

| Leukemia Cells | Understand the molecular mechanism of protein synthesis inhibition by L-asparaginase. | Asparagine depletion inhibits the RagB-mTORC1 signaling pathway, a key regulator of protein synthesis. | frontiersin.org |

| Leukemia Cells | Examine the role of autophagy in response to L-asparaginase treatment. | L-asparaginase induces a protective autophagy response in leukemia cells, which can contribute to resistance. | frontiersin.org |

| Leukemia Cells | Investigate cellular resistance mechanisms to asparagine depletion. | Asparagine starvation activates the GCN2-ATF4 pathway, which can upregulate asparagine synthetase (ASNS) expression, allowing cells to synthesize their own asparagine and resist treatment. | researchgate.net |

Understanding how cells utilize nutrients is fundamental to cellular and molecular biology. L-asparagine plays a significant role not only in protein synthesis but also as a source of carbon and nitrogen for various metabolic pathways. nih.govnih.gov To trace the journey of asparagine through the complex metabolic network of a cell, researchers employ a powerful technique called 13C Metabolic Flux Analysis (13C-MFA). creative-proteomics.comnsf.gov

This method involves culturing cells in a medium where standard L-asparagine is replaced with L-asparagine containing a stable, heavy isotope of carbon (13C). creative-proteomics.com As the cells metabolize this "labeled" asparagine, the 13C atoms are incorporated into a variety of downstream metabolites. By using analytical techniques like mass spectrometry, researchers can detect and quantify the 13C enrichment in these metabolites. This data, combined with computational modeling, allows for the precise quantification of the rate of metabolic reactions, or "fluxes," throughout the network. creative-proteomics.comnih.gov

Studies using 13C-labeled asparagine, particularly in industrially relevant cell lines like Chinese Hamster Ovary (CHO) cells, have yielded significant insights into nutrient utilization:

Contribution to the TCA Cycle: 13C-MFA has demonstrated that asparagine serves as an anaplerotic source for the Tricarboxylic Acid (TCA) cycle, a central hub of cellular energy production. nih.govresearchgate.netnih.gov Asparagine is converted to aspartate, which is then converted to the TCA cycle intermediate oxaloacetate. researchgate.net

Interplay with Glutamine: Research has shown a dynamic interplay between asparagine and glutamine, another key amino acid. In CHO cells, glutamine is often the preferred substrate for the TCA cycle. However, when glutamine levels are low, asparagine becomes critical for maintaining TCA cycle activity. nih.govresearchgate.net This demonstrates metabolic flexibility and the ability of cells to adapt to changing nutrient availability.

Nitrogen Source for Biosynthesis: Beyond its role as a carbon source, the nitrogen atoms from asparagine are crucial for the synthesis of other molecules. The γ-nitrogen of asparagine is utilized in the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA. nih.gov

Dependence on Culture Phase: Metabolic fluxes are not static. Studies have revealed that nutrient utilization changes depending on the growth phase of the cell culture. For instance, in late exponential phase, CHO cells may preferentially utilize aspartate over both asparagine and glutamine. nih.govresearchgate.net

By providing a quantitative map of intracellular metabolic activity, 13C-MFA using labeled asparagine helps researchers understand how cells allocate resources for growth, energy production, and the synthesis of essential biomolecules. nsf.gov

Table 2: Studies on Metabolic Flux Analysis Using L-Asparagine

| Cell Line | Tracer Used | Primary Metabolic Insights Gained | Reference |

|---|---|---|---|

| Chinese Hamster Ovary (CHO) | [U-13C] Asparagine | Demonstrated that asparagine is a critical carbon source for the TCA cycle, especially under low glutamine conditions. Revealed a metabolic preference for glutamine over asparagine when both are available. | nih.govresearchgate.net |

| Human P493-6 B-cells | 13C-labeled Glucose and Glutamine | While not a direct asparagine tracer study, this type of analysis allows for the inference of fluxes related to asparagine synthesis from aspartate, which is derived from the labeled central carbon sources. | nih.gov |